molecular formula C20H20O6 B2786470 Tinospin E CAS No. 1582321-96-7

Tinospin E

Cat. No.: B2786470
CAS No.: 1582321-96-7
M. Wt: 356.374
InChI Key: KVIOMDMYQSLLQA-LMJNLGRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tinospin E is a clerodane diterpenoid compound isolated from the roots of Tinospora sagittata, a plant belonging to the Menispermaceae family. This compound is part of a group of naturally occurring diterpenoids known for their diverse biological activities. This compound, along with other clerodane diterpenoids, has been studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .

Scientific Research Applications

Tinospin E has been the subject of extensive scientific research due to its potential therapeutic properties. Some of the key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Tinospin E from Tinospora sagittata involves several steps of extraction and purification. Initially, the roots of Tinospora sagittata are extracted using methanol. The methanol extract is then partitioned with ethyl acetate. The ethyl acetate fraction is subjected to repeated column chromatography followed by high-performance liquid chromatography (HPLC) to purify this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and purification process from natural sources, as described above. Further research and development may lead to more efficient synthetic routes for industrial production.

Chemical Reactions Analysis

Types of Reactions

Tinospin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions to introduce new functional groups into the this compound molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Mechanism of Action

The mechanism of action of Tinospin E involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of nitric oxide production in macrophage-like cells, which contributes to its anti-inflammatory effects . The compound may also interact with other cellular pathways involved in inflammation and cancer, although further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Tinospin E is part of a group of clerodane diterpenoids, which include similar compounds such as tinospinosides D and E, columbin, and columbin glucoside . These compounds share a common clerodane skeleton but differ in their functional groups and biological activities. This compound is unique due to its specific structure and the particular biological activities it exhibits, such as its potent anti-inflammatory effects.

List of Similar Compounds

  • Tinospinoside D
  • Tinospinoside E
  • Columbin
  • Columbin glucoside

These compounds are also isolated from Tinospora species and have been studied for their various biological activities.

Properties

IUPAC Name

(1R,2S,3S,5S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadeca-8,15-diene-7,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h3-5,7-8,10,13-15,23H,6,9H2,1-2H3/t13-,14+,15+,18-,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIOMDMYQSLLQA-LMJNLGRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC=C3C(=O)O[C@@H](C[C@]3([C@@H]1[C@H]4C=C[C@@]2(C(=O)O4)O)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.